molecular formula C20H28N2O3S B2801225 N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-75-2

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2801225
M. Wt: 376.52
InChI Key: ZTEBLEUUXGUCHM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BDTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. BDTA is a thiomorpholine-based compound that has been synthesized through a multistep process, and its mechanism of action is still being explored.

Scientific Research Applications

Antifungal Applications

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. Introduction of a gem-dimethyl on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity. In vivo efficacy against Candida albicans infection was demonstrated, highlighting potential therapeutic applications in antifungal treatments (Bardiot et al., 2015).

Antimicrobial Activity

Another research synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial activity. Compounds demonstrated varying degrees of activity against selected microbial species, suggesting potential for further biological screening and application trials in antimicrobial therapies (Gul et al., 2017).

Corrosion Inhibition

Research into N-[morpholin-4-yl(phenyl)methyl]acetamide and its derivatives has shown their efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency and suggest a mechanism involving spontaneous adsorption onto the metal surface. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage (Nasser & Sathiq, 2016).

Antioxidant Activity

Investigations into amidoalkyl-2-naphthol derivatives, including those structurally related to the chemical compound , have highlighted their potential as potent free radical scavengers. These studies suggest applications in preventing oxidative stress-related diseases by neutralizing free radicals (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-4-7-8-14-9-11-15(12-10-14)21-18(23)13-22-19(24)16(5-2)26-17(6-3)20(22)25/h9-12,16-17H,4-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEBLEUUXGUCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide

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